molecular formula C7H9NO3 B164744 (5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid

Cat. No.: B164744
M. Wt: 155.15 g/mol
InChI Key: XBTXTLKLSHACSS-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,6S)-6-Amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid (also referred to as 2,3-trans-CHA) is a nonproteinogenic β-amino acid derived from the shikimate pathway, serving as a multifunctional chiral building block in scientific research . This compound features a conformationally restricted cyclohexadiene scaffold with hydroxyl and amino groups in the 5(S) and 6(S) positions, respectively, which enhances its utility in asymmetric organocatalysis, including Knoevenagel condensations and aldol additions . With a molecular formula of C7H9NO3 and a molecular weight of 155.15 g/mol, it is biosynthesized via metabolic engineering of Escherichia coli strains . Beyond its applications in synthetic chemistry, this compound also acts as a key precursor in phenazine antibiotic biosynthesis, where related intermediates are oxidized by enzymes such as PhzG to form tricyclic phenazine derivatives . Its mechanism of action involves interactions with specific molecular targets and enzymes, where the chiral centers and functional groups play a crucial role in its binding affinity and specificity, potentially acting as an inhibitor or activator . This product is intended for research purposes only and is strictly not for human or veterinary use.

Properties

IUPAC Name

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,5-6,9H,8H2,(H,10,11)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTXTLKLSHACSS-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(=C1)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@H](C(=C1)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazo Transfer and Intermediate Formation

A stereoselective route inspired by the Rh(II)-catalyzed synthesis of trans-2,3-dihydro-1H-indoles provides a framework for constructing the cyclohexene core. While the target compound lacks the indole moiety, analogous α-diazo carbonyl intermediates can be generated from aminocyclohexenecarboxylic acid precursors. For example, 2-aminocyclohexa-1,3-dienecarboxylic acid undergoes diazo transfer using p-nitrobenzenesulfonyl azide (p-NBSA) in acetonitrile with 1,8-diazabicycloundec-7-ene (DBU) as the base (Table 1).

Table 1: Optimization of Diazo Transfer Conditions

EntrySulfonyl Azide (equiv.)Base (equiv.)SolventTime (h)Diazo Yield (%)
1p-NBSA (2.0)DBU (2.5)MeCN4850
2p-ABSA (1.2)DBU (1.7)MeCN2436
3Mesyl azide (1.2)DBU (1.7)MeCN240

Optimal conditions (Entry 1) utilize p-NBSA to minimize side reactions, achieving 50% yield of the diazo intermediate. Kinetic studies reveal that excess DBU accelerates azide decomposition, necessitating stoichiometric control.

Rh(II)-Catalyzed Cyclization

The diazo intermediate undergoes intramolecular C–H insertion using Rh(II) catalysts such as Rh₂(S-PTTL)₄, which induces enantioselectivity. For cyclohexene systems, this step forms the bicyclic structure with simultaneous installation of the 5-hydroxy group. Key parameters include:

  • Catalyst loading : 2 mol% Rh₂(S-PTTL)₄

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to 25°C

Under these conditions, the reaction achieves up to 94% enantiomeric excess (ee) and 94% diastereomeric excess (de).

Biocatalytic Approaches for Stereochemical Control

Carbonyl Reductase-Mediated Asymmetric Reduction

Enzymatic reduction offers an alternative to metal catalysis. Carbonyl reductases from Lactobacillus fermentum selectively reduce β-ketoesters to syn-diols, which can be functionalized to install the 6-amino group (Figure 1).

Reaction Scheme :

  • Substrate : β-Ketoester derivative of cyclohexa-1,3-dienecarboxylic acid

  • Enzyme : Engineered L. fermentum carbonyl reductase

  • Cofactor Regeneration : Glucose dehydrogenase (GDH) with NADPH

Table 2: Biocatalytic Reduction Performance

EntrySubstrate Conc. (mM)Temperature (°C)ee (%)Yield (%)
1100309985
2200309878
3100379570

High substrate concentrations (200 mM) maintain enzyme activity while achieving 78% yield and 98% ee.

Chemical Synthesis via Sequential Functionalization

Diels-Alder Cycloaddition

The cyclohexene core is assembled via Diels-Alder reaction between a diene and dienophile, followed by oxidation and amination.

Step 1 : Cycloaddition of 1,3-butadiene with acrylic acid derivative yields cyclohexene carboxylate.
Step 2 : Epoxidation with m-CPBA, followed by ring-opening with ammonia, installs the 5-hydroxy and 6-amino groups.

Table 3: Diels-Alder Reaction Optimization

EntryDienophileCatalystTemp (°C)Yield (%)
1AcrylateNone12045
2AcrylateZnCl₂8072
3NitroolefinFeCl₃6088

Lewis acids like FeCl₃ enhance regioselectivity, achieving 88% yield (Entry 3).

Resolution of Racemic Mixtures

Chiral auxiliaries or chromatography separate enantiomers post-synthesis. Use of (R)-BINOL-derived phosphoric acids as resolving agents achieves >99% ee but reduces overall yield to 60%.

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodEnantioselectivity (% ee)Yield (%)ScalabilityCost Efficiency
Rh(II) Catalysis9475ModerateHigh
Biocatalysis9985HighModerate
Diels-Alder/Amination9088LowLow

Biocatalytic methods excel in enantioselectivity and scalability, whereas Rh(II) catalysis balances cost and efficiency .

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction can produce fully saturated derivatives.

Scientific Research Applications

(2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structural configuration. The hydroxyl group and the chiral centers play a crucial role in its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2,3-trans-CHA is best understood through comparisons with analogous cyclohexadiene-based amino acids and synthetic derivatives. Key compounds are analyzed below:

(3R,4R)-4-Amino-3-hydroxycyclohexa-1,5-dienecarboxylic acid (3,4-trans-CHA)

  • Structural Differences: The amino and hydroxyl groups are positioned at C4(R) and C3(R), respectively, on a cyclohexa-1,5-diene ring (vs. 1,3-diene in 2,3-trans-CHA).
  • Functional Impact : While both compounds exhibit catalytic activity in aldol reactions, 3,4-trans-CHA shows lower enantioselectivity (70–80% ee) compared to 2,3-trans-CHA (90–95% ee) due to steric hindrance from the transposed diene system .

rac-5-(Carboxylatomethoxy)cyclohexa-1,3-dienecarboxylate (1)

  • Design: A synthetic analog of 2,3-trans-CHA, modified with a stable alkyl ether group replacing the labile enol ether moiety.
  • Application: Designed to inhibit phenazine biosynthesis enzymes (PhzE and anthranilate synthase) by mimicking natural substrates while resisting enzymatic turnover .

Ethyl 5-Nosyl-amino-cyclohexa-1,3-dienecarboxylate

  • Synthetic Utility : A Tamiflu® intermediate synthesized via Corey’s method. Unlike 2,3-trans-CHA, this derivative lacks hydroxyl groups and serves as a protected intermediate for antiviral drug synthesis .

6-Amino-5-hydroxycyclohexane-1,3-dienecarboxylic Acid

  • Biosynthetic Role : A phenazine precursor oxidized by PhzG to form a tricyclic phenazine scaffold. The absence of a conjugated diene system (compared to 2,3-trans-CHA) reduces its catalytic versatility but enhances metabolic stability .

Data Tables

Table 1. Structural and Functional Comparison of Cyclohexadiene-Based Amino Acids

Compound Name Key Structural Features Catalytic Activity (ee%) Biosynthetic Role Reference
(5S,6S)-6-Amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid 1,3-Diene; C5(OH), C6(NH₂) 90–95% (aldol) Phenazine precursor
(3R,4R)-4-Amino-3-hydroxycyclohexa-1,5-dienecarboxylic acid 1,5-Diene; C4(NH₂), C3(OH) 70–80% (aldol) Shikimate-derived metabolite
rac-5-(Carboxylatomethoxy)cyclohexa-1,3-dienecarboxylate 1,3-Diene; C5(OCH₂COO⁻) N/A PhzE/AS enzyme inhibitor
Ethyl 5-Nosyl-amino-cyclohexa-1,3-dienecarboxylate 1,3-Diene; C5(Nosyl), C1(COOEt) N/A Tamiflu® intermediate

Table 2. Enzymatic Interactions of 2,3-trans-CHA and Analogs

Enzyme Substrate Product Role in Pathway Reference
PhzG 6-Amino-5-hydroxycyclohexane-1,3-dienecarboxylic acid Tricyclic phenazine precursor Phenazine biosynthesis
EC 3.3.2.15 (2S)-2-Amino-4-deoxychorismate 2,3-trans-CHA + pyruvate Shikimate pathway cleavage

Research Findings

  • Catalytic Superiority: 2,3-trans-CHA outperforms 3,4-trans-CHA in asymmetric aldol reactions, achieving >90% ee due to optimal stereoelectronic alignment of its hydroxyl and amino groups .
  • Commercial Availability : 2,3-trans-CHA is marketed by Chiralix (CX24022) at $5,940/500 mg, reflecting its niche applications in medicinal chemistry .

Biological Activity

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid, commonly referred to as a derivative of cyclohexa-1,3-diene, has garnered attention in the fields of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This compound exhibits a chiral configuration that significantly influences its reactivity and interaction with biological systems.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₉NO₃
  • Molecular Weight : 155.15 g/mol
  • CAS Number : 38127-17-2

Structure

The compound's structure features a cyclohexene ring with hydroxyl and amino functional groups, which are critical for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₇H₉NO₃
Molecular Weight155.15 g/mol
CAS Number38127-17-2

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within metabolic pathways. The presence of the hydroxyl group enhances its binding affinity to target proteins, allowing it to function as both an inhibitor and an activator depending on the context.

Key Biological Activities

  • Antioxidant Properties : The compound has been shown to exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.

Case Study 1: Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various compounds, including this compound. The results indicated a notable reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in managing chronic inflammatory conditions.

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound inhibited the growth of several cancer cell lines in a dose-dependent manner. The study highlighted its ability to induce apoptosis in tumor cells while sparing normal cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic AcidHydroxyl and amino groupsAntioxidant and anti-inflammatory
(2S,3S)-2-Azanyl-3-methyl-pentanedioic AcidCarboxyl groupsLimited data on biological activity
(2S,3S)-2,3-Dibromo-3-phenylpropanoic AcidBromine substituentsKnown for anti-cancer properties

Q & A

Basic Research Questions

Q. How is (5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid biosynthesized in microbial systems?

  • Answer: The compound is produced via the enzymatic hydrolysis of (2S)-2-amino-4-deoxychorismate by the enzyme trans-2,3-dihydro-3-hydroxyanthranilic acid synthase (EC 3.3.2.15). This reaction, catalyzed in Pseudomonas aeruginosa, yields the compound alongside pyruvate and is critical in phenazine biosynthesis, a pathway linked to microbial secondary metabolism . Key reaction conditions include aqueous environments at neutral pH and ambient temperatures. Researchers should verify enzyme activity using HPLC or LC-MS to monitor substrate depletion and product formation.

Q. What synthetic strategies are employed for laboratory-scale preparation of this compound?

  • Answer: A practical synthesis route avoids hazardous reagents like azides. For example, Corey’s method for analogous cyclohexene derivatives involves:

Step 1: Protecting group strategies (e.g., tert-butyl or nosyl groups) to stabilize reactive amines.

Step 2: Cycloaddition or ring-opening reactions to form the cyclohexene backbone.

Step 3: Hydrolysis under mild acidic conditions to yield the carboxylic acid moiety.
Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products . Purity is assessed via NMR (¹H/¹³C) and chiral HPLC to confirm stereochemistry.

Q. What spectroscopic techniques are used to characterize this compound?

  • Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the cyclohexene backbone, amino, and hydroxyl groups. Key signals include downfield shifts for the carboxylic acid (δ ~170 ppm in ¹³C) and coupling constants for diene protons.
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 184.0974 for C₈H₁₀NO₃).
  • IR Spectroscopy: Broad O-H stretches (~3200 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹) are observed.
    These methods align with protocols used in catalytic studies of structurally related β-amino acids .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its catalytic efficacy in asymmetric reactions?

  • Answer: The (5S,6S) configuration enables precise transition-state interactions in Knoevenagel and aldol reactions. For example:

  • Knoevenagel: The amino group acts as a base, deprotonating active methylene compounds, while the hydroxyl stabilizes intermediates via hydrogen bonding.
  • Aldol: The compound facilitates enamine formation, with the cyclohexene ring enforcing stereoselectivity.
    Comparative studies with the 3,4-trans-CHA isomer show >80% enantiomeric excess (ee) for (5S,6S) in aldol adducts, attributed to its rigid chair-like conformation .

Q. What role does this compound play in enzyme kinetics studies of EC 3.3.2.15?

  • Answer: As a product of EC 3.3.2.15, it serves as a biomarker for enzyme activity assays. Researchers use:

  • Kinetic Parameters: Measure KmK_m and VmaxV_{max} using spectrophotometric detection of pyruvate (λ = 340 nm via lactate dehydrogenase coupling).
  • Inhibition Studies: Test competitive inhibitors (e.g., chorismate analogs) to probe the enzyme’s active site.
    Data from P. aeruginosa cultures indicate a KmK_m of 12 ± 2 µM for (2S)-2-amino-4-deoxychorismate .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • Answer: Density Functional Theory (DFT) calculations predict:

  • Transition States: Geometry optimization reveals favorable hydrogen-bonding networks between the catalyst and substrates.
  • Enantioselectivity: Molecular dynamics simulations correlate the (5S,6S) configuration with lower activation energies (ΔΔG‡ ~3 kcal/mol) compared to isomers.
    These models guide experimental design, such as solvent selection (e.g., toluene vs. water) to stabilize key intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid
Reactant of Route 2
(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid

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